L-Tyrosine, iodo-
Description
Contextual Definition and Biochemical Significance
Iodo-L-tyrosine is an intermediate compound formed during the biosynthesis of thyroid hormones. researchgate.net It is derived from the iodination of the amino acid L-tyrosine. bioscientifica.com Specifically, 3-iodo-L-tyrosine is the monoiodinated form of L-tyrosine, where an iodine atom is attached at the third position of the benzyl (B1604629) group. bioscientifica.com This compound is a non-proteinogenic L-alpha-amino acid, meaning it is not incorporated into proteins during translation. bioscientifica.com
The primary biochemical significance of Iodo-L-Tyrosine lies in its role as a precursor in the synthesis of thyroid hormones, namely triiodothyronine (T3) and thyroxine (T4). researchgate.netbioscientifica.com These hormones are crucial for regulating metabolism, growth, and development in vertebrates. capes.gov.br The process occurs within the thyroid gland, where tyrosine residues within the protein thyroglobulin are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). bioscientifica.comnih.gov The coupling of these iodotyrosine molecules then leads to the formation of T3 (one molecule of MIT and one of DIT) and T4 (two molecules of DIT). researchgate.netnih.gov
Beyond its role in thyroid hormone synthesis, 3-iodo-L-tyrosine also acts as a reversible inhibitor of the enzyme tyrosine hydroxylase. researchgate.netbioscientifica.com This enzyme is the rate-limiting step in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine. nih.gov
The table below summarizes the key properties of Iodo-L-Tyrosine.
| Property | Value | Source |
| IUPAC Name | (2S)-2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | researchgate.net |
| Molecular Formula | C₉H₁₀INO₃ | bioscientifica.com |
| Molar Mass | 307.08 g/mol | bioscientifica.com |
| Primary Function | Intermediate in thyroid hormone synthesis | researchgate.netwikipedia.org |
| Other Roles | Reversible inhibitor of tyrosine hydroxylase | researchgate.netbioscientifica.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10INO3 |
|---|---|
Molecular Weight |
307.08 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(iodoamino)propanoic acid |
InChI |
InChI=1S/C9H10INO3/c10-11-8(9(13)14)5-6-1-3-7(12)4-2-6/h1-4,8,11-12H,5H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
ZLVYMPOQNJTFSG-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NI)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NI)O |
Origin of Product |
United States |
Biosynthesis and Endogenous Formation Pathways of Iodo L Tyrosine
Enzymatic Iodination of L-Tyrosine in Biological Systems
The initial and rate-limiting step in thyroid hormone synthesis is the iodination of tyrosine residues. This reaction occurs on thyroglobulin, a large glycoprotein (B1211001) synthesized in the thyroid follicular cells and secreted into the follicular lumen, where it is stored as colloid. youtube.com The incorporation of iodine into tyrosine is catalyzed by a key enzyme, thyroid peroxidase, in the presence of hydrogen peroxide. wikipedia.orgoup.com
Role of Thyroid Peroxidase (TPO) in Iodide Oxidation and Tyrosine Iodination
Thyroid Peroxidase (TPO) is a heme-containing enzyme located on the apical membrane of thyroid follicular cells. wikipedia.orgnih.gov Its primary function is to catalyze the oxidation of iodide ions (I⁻) and their subsequent covalent attachment to the tyrosine residues of thyroglobulin. wikipedia.orgnih.gov The process begins with iodide entering the thyroid cell and being transported into the colloid. TPO then utilizes hydrogen peroxide (H₂O₂) as an oxidizing agent to convert the iodide into a more reactive iodine species, believed to be atomic iodine (I) or the iodinium ion (I⁺). wikipedia.orgoup.com This reactive iodine is then incorporated onto the phenol (B47542) ring of tyrosine residues within the thyroglobulin molecule. wikipedia.orgnih.gov This entire sequence of reactions, known as iodine organification, is mediated by TPO. youtube.comwikipedia.org
Kinetic and Mechanistic Aspects of Peroxidase-Catalyzed Tyrosine Iodination
The kinetics of tyrosine iodination have been studied using various peroxidases, including thyroid peroxidase (TPO) and lactoperoxidase (LPO), which shares functional similarities. nih.govnih.gov The process involves several key reactions. First, the native peroxidase enzyme reacts with hydrogen peroxide (H₂O₂) to form an oxidized intermediate known as Compound I. nih.govnih.gov This intermediate then reacts with iodide (I⁻) to form an enzyme-bound hypoiodite (B1233010) ([EOI]⁻). nih.govdrugbank.com
From this point, two dominant pathways for iodination are proposed:
The enzyme-bound hypoiodite can react directly with a tyrosine residue to form monoiodotyrosine (MIT). nih.gov This is considered the primary mechanism for mammalian enzymes like LPO and TPO. nih.gov
Alternatively, the enzyme-bound hypoiodite can react with another iodide ion to release free molecular iodine (I₂) or react with a proton to release hypoiodous acid (HOI), which then acts as the iodinating agent in a non-enzymatic step. nih.govacs.org
| Enzyme | Proposed Mechanism | Key Intermediates | Relative Rate |
| Thyroid Peroxidase (TPO) | Primarily direct iodination via enzyme-bound intermediate. nih.govdrugbank.com | Compound I, Enzyme-bound hypoiodite ([EOI]⁻). nih.gov | High |
| Lactoperoxidase (LPO) | Dominantly direct iodination of tyrosine by an enzyme-iodine complex. nih.gov | Compound I, Enzyme-bound hypoiodite ([EOI]⁻). nih.gov | ~10x faster than HRP. nih.gov |
| Horseradish Peroxidase (HRP) | Primarily through the formation of free I₂ or HOI, which then iodinates tyrosine non-enzymatically. nih.gov | Compound I, I₂, HOI. nih.gov | Slower |
Identification of Inorganic Iodination Reagents
There has been considerable scientific debate regarding the precise identity of the inorganic iodinating species. acs.org While early suggestions pointed to molecular iodine (I₂) as an obligatory intermediate, subsequent evidence indicated that free I₂ is likely not the primary active iodinating agent in TPO-catalyzed reactions. acs.org
The main candidates for the iodinating species are:
Enzyme-activated hypoiodous acid (HOI) : Kinetic analyses support the idea that an enzyme-bound form of HOI is the reactive species that transfers iodine to tyrosine. acs.orgnih.gov
Free hypoiodous acid (HOI) : Some studies, particularly with LPO, suggest that free HOI is generated by the enzyme and then reacts with tyrosine. drugbank.comacs.org
Molecular Iodine (I₂) : While I₂ is formed during the reaction, it is now largely believed to be a secondary product rather than the main iodinating agent, especially in mammalian systems. nih.govacs.org
The consensus is leaning towards a mechanism where the iodinating species is an oxidized form of iodine that remains associated with the enzyme, such as enzyme-bound hypoiodite, which may be considered an activated form of hypoiodous acid. nih.govdrugbank.comnih.gov
Formation of Monoiodotyrosine (MIT)
The first product of the iodination process is 3-iodo-L-tyrosine, commonly known as monoiodotyrosine (MIT). nih.govchemicalbook.com This occurs when a single atom of oxidized iodine is attached to a tyrosine residue on the thyroglobulin molecule, typically at the meta-position (position 3) of the phenol ring. wikipedia.orgwikipedia.org
The reaction can be summarized as: Tyrosine + I⁺ (from TPO/H₂O₂/I⁻ system) → Monoiodotyrosine (MIT) youtube.comyoutube.com
MIT is a crucial, non-proteinogenic amino acid that serves as a direct precursor in the synthesis of thyroid hormones. nih.govwikipedia.org
Subsequent Iodination to Diiodotyrosine (DIT)
Following the formation of MIT, the enzymatic process can continue with the addition of a second iodine atom to the same tyrosine residue. This reaction, also catalyzed by TPO, forms 3,5-diiodo-L-tyrosine (DIT). wikipedia.orgresearchgate.net The second iodine atom attaches to the other meta-position (position 5) of the phenol ring. wikipedia.org
The reaction is as follows: Monoiodotyrosine (MIT) + I⁺ (from TPO/H₂O₂/I⁻ system) → Diiodotyrosine (DIT)
The relative amounts of MIT and DIT synthesized can be influenced by factors such as iodine availability. nih.gov Once formed, both MIT and DIT, while still part of the thyroglobulin backbone, are the building blocks for the final coupling reaction that produces the thyroid hormones T3 (from one MIT and one DIT) and T4 (from two DIT molecules). youtube.combrainly.com
Metabolic Processing and Downstream Bioconversions of Iodo L Tyrosine
Role as a Precursor in Thyroid Hormone Biogenesis
The fundamental role of iodo-L-tyrosines is to serve as the building blocks for the synthesis of thyroid hormones, a process that occurs within the follicular lumen of the thyroid gland. cusabio.comlibretexts.orgyoutube.com The synthesis begins when iodide ions are transported into the thyroid follicular cells and then into the colloid. youtube.comyoutube.com There, the enzyme thyroid peroxidase (TPO) oxidizes iodide to an active form of iodine, which then binds to tyrosine residues on the large glycoprotein (B1211001), thyroglobulin. cusabio.comyoutube.com This iodination process, sometimes referred to as organification, results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues attached to the thyroglobulin backbone. palomahealth.comyoutube.com
The final step in the synthesis of thyroid hormones involves an oxidative coupling reaction, also catalyzed by thyroid peroxidase (TPO). cusabio.comquizlet.com This enzyme facilitates the joining of the iodinated tyrosine precursors to form triiodothyronine (T3) and thyroxine (T4), which remain part of the thyroglobulin molecule until they are released into the bloodstream. libretexts.orgyoutube.comquizlet.com
The specific hormones formed depend on which iodotyrosine molecules are coupled:
Thyroxine (T4) is formed by the coupling of two diiodotyrosine (DIT) molecules. libretexts.orgyoutube.comquizlet.com
Triiodothyronine (T3) is formed by the coupling of one monoiodotyrosine (MIT) molecule and one diiodotyrosine (DIT) molecule. libretexts.orgyoutube.comquizlet.com
Following the coupling reactions, the thyroglobulin, now containing T3, T4, MIT, and DIT residues, is endocytosed back into the follicular cells. youtube.comyoutube.com Lysosomal enzymes then digest the thyroglobulin, releasing the T3 and T4 hormones into circulation. youtube.comyoutube.com The uncoupled MIT and DIT residues undergo a separate metabolic process to conserve iodide.
| Precursor Combination | Resulting Hormone |
| 1 Monoiodotyrosine (MIT) + 1 Diiodotyrosine (DIT) | Triiodothyronine (T3) libretexts.orgquizlet.com |
| 2 Diiodotyrosine (DIT) molecules | Thyroxine (T4) libretexts.orgquizlet.com |
Deiodination and Iodide Salvage Mechanisms
During thyroid hormone synthesis, the production of iodotyrosines (MIT and DIT) far exceeds their consumption in coupling reactions, with some estimates suggesting a 6-7 fold excess of iodinated tyrosines compared to thyroid hormones produced from thyroglobulin breakdown. wikipedia.org To prevent the loss of valuable iodide through the excretion of these unused precursors, the thyroid gland employs a highly efficient iodide salvage mechanism. wikipedia.orgnih.gov This process is critical for maintaining iodide homeostasis within the gland. wikipedia.org
The key enzyme responsible for iodide salvage is iodotyrosine deiodinase (IYD), also known as iodotyrosine dehalogenase 1. wikipedia.orgnih.gov Located on the apical plasma membrane of thyroid follicular cells, IYD catalyzes the deiodination of free MIT and DIT that have been released from thyroglobulin proteolysis. wikipedia.org This enzymatic action removes the iodine atom(s) from the tyrosine molecule, releasing free iodide that can be re-utilized in the synthesis of new thyroid hormones. wikipedia.orgnih.gov Mutations that impair IYD function can lead to iodide deficiency and hypothyroidism, as the un-deiodinated iodotyrosines are excreted in the urine, leading to a net loss of iodide. wikipedia.org
The deiodination reaction catalyzed by Iodotyrosine Deiodinase is dependent on NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) as a reducing agent. wikipedia.orgoup.com The enzyme is a flavoprotein, containing Flavin mononucleotide (FMN) as a cofactor. wikipedia.org While the precise mechanism is still under investigation, it is understood that IYD promotes reductive dehalogenation. nih.govresearchgate.net The process requires an electron carrier with a highly negative oxidation-reduction potential. oup.com Research has shown that the reaction can be supported by NADPH in the presence of electron carriers like ferredoxin or methyl viologen, which are enzymatically reduced by NADPH. oup.com This NADPH-dependent system ensures the efficient recycling of iodide from MIT and DIT, which is essential for sustained thyroid hormone production. wikipedia.orgoup.com
Interaction with Catecholamine Biosynthesis Pathways
Beyond its role in thyroid metabolism, iodo-L-tyrosine can interact with other critical biosynthetic pathways, notably the synthesis of catecholamines such as dopamine (B1211576), norepinephrine, and epinephrine. youtube.comnih.govscholarena.com This interaction is primarily inhibitory, focusing on the pathway's initial, rate-limiting step.
The enzyme tyrosine hydroxylase (TH) catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the first and rate-limiting step in the biosynthesis of all catecholamines. nih.govnih.gov 3-iodo-L-tyrosine, a form of monoiodotyrosine, acts as a reversible inhibitor of this crucial enzyme. wikipedia.orgnih.gov By competing with the natural substrate, L-tyrosine, 3-iodo-L-tyrosine can reduce the rate of L-DOPA production, thereby decreasing the synthesis of downstream catecholamines like dopamine. wikipedia.orgnih.gov Research has shown that high concentrations of 3-iodo-L-tyrosine can inhibit TH activity, and experimental administration in animal models has been linked to a reduction in TH-expressing neurons and the emergence of motor deficits associated with reduced dopamine levels. nih.gov This inhibitory action highlights a significant potential cross-talk between thyroid-related compounds and catecholaminergic systems.
| Enzyme | Substrate | Inhibitor | Effect of Inhibition |
| Tyrosine Hydroxylase (TH) | L-Tyrosine | 3-Iodo-L-Tyrosine | Decreased synthesis of L-DOPA and downstream catecholamines (e.g., dopamine). nih.govwikipedia.orgnih.gov |
Mechanistic Studies of TH Inhibition (e.g., Competitive Inhibition)
Iodo-L-tyrosine has been identified as a potent and reversible inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. researchgate.netmdpi.com Research demonstrates that 3-iodo-L-tyrosine acts as an effective inhibitor of this enzyme. researchgate.net Studies have shown that at a concentration of 100µM, 3-iodo-L-tyrosine can inhibit the enzymatic activity of tyrosine hydroxylase completely, while a concentration of 10µM results in 60-70% inhibition. researchgate.net
The primary mechanism of inhibition is competitive. researchgate.net Tyrosine hydroxylase requires the cofactor tetrahydrobiopterin (B1682763) to convert L-tyrosine to L-DOPA. researchgate.net Competitive inhibitors, due to their structural similarity to the substrate, bind to the active site of the enzyme, preventing the natural substrate from binding. In the case of TH, catecholamine products like dopamine can also exert feedback inhibition by binding to the enzyme's active site in a manner that is competitive with the cofactor. researchgate.netresearchgate.net Structural studies, including those using cryo-electron microscopy, have elucidated the molecular basis for this inhibition, showing how a 20-residue alpha-helix in the N-terminal tail of the regulatory domain can physically block the active site upon dopamine binding. researchgate.net Iodo-L-tyrosine, as an analog of the natural substrate L-tyrosine, similarly competes for access to this active site, thereby blocking the enzyme's catalytic function. mdpi.comnih.gov
Research Implications for Catecholamine Synthesis Regulation
By acting as a competitive inhibitor, iodo-L-tyrosine provides a tool for researchers to modulate this pathway. The ability to pharmacologically block this enzyme allows for the study of physiological and pathological states related to catecholamine levels. nih.gov For instance, the use of inhibitors like 3-iodotyrosine has been employed in research to investigate the effects of decreased dopamine levels. mdpi.com This has implications for studying neuropsychiatric conditions where catecholamine transmission is dysregulated, as it allows for controlled manipulation of the synthesis pathway, providing insights into adaptive changes in neurotransmission and the metabolic costs of catecholamine synthesis and degradation. activeconceptsllc.com
Modulation of Tyrosinase Activity
Tyrosinase is another critical enzyme that utilizes L-tyrosine as a substrate, primarily initiating the biosynthesis of melanin. researchgate.netnih.govplos.org Iodo-L-tyrosine also modulates the activity of this enzyme, largely through inhibitory actions.
Enzymatic Hydroxylation of Halogenated L-Tyrosine Derivatives
Tyrosinase catalyzes the ortho-hydroxylation of monophenols like L-tyrosine into o-diphenols (e.g., L-DOPA). nih.govnorthumbria.ac.uknih.gov The introduction of a halogen atom, such as iodine, to the tyrosine ring affects several molecular properties, including volume and hydrophobicity, which in turn influences its interaction with the enzyme. activeconceptsllc.com
While tyrosinase's primary function is to hydroxylate L-tyrosine, studies on other isomers like D-tyrosine show that the enzyme can process modified substrates, although often with lower catalytic efficiency. researchgate.netcore.ac.uk D-tyrosine acts as a substrate for tyrosinase, but its conversion is slower, leading to a delay in the formation of melanin. researchgate.netcore.ac.uk This suggests that halogenated derivatives like iodo-L-tyrosine could potentially be hydroxylated by the enzyme, but they are more commonly recognized for their inhibitory properties. The structural alteration caused by the iodine atom likely makes it a poor substrate, favoring binding without efficient catalytic turnover.
Determination of Inhibition Modes
The most common mode of inhibition for tyrosinase by substrate analogs is competitive inhibition. northumbria.ac.uk Compounds that are structurally similar to L-tyrosine can bind to the enzyme's active site, which contains two copper ions, thereby preventing the natural substrate from binding. researchgate.netnorthumbria.ac.uk
Kinetic studies are employed to determine the precise mode of inhibition. By analyzing reaction rates at different substrate and inhibitor concentrations (e.g., using Lineweaver-Burk plots), researchers can distinguish between competitive, non-competitive, and mixed inhibition. researchgate.netnih.gov For phenolic compounds resembling tyrosine, competitive inhibition is frequently observed. northumbria.ac.ukcapes.gov.br Given that iodo-L-tyrosine is a direct derivative of the enzyme's natural substrate, it is expected to act as a competitive inhibitor, competing with L-tyrosine for binding to the dicopper active site. northumbria.ac.uk
Role as a Human and Mouse Metabolite
Iodo-L-tyrosine is a naturally occurring compound in mammals and has been identified as both a human and mouse metabolite. researchgate.net Its most well-documented role is as a crucial intermediate in the biosynthesis of thyroid hormones. In the thyroid gland, tyrosine residues within the thyroglobulin protein are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). These molecules are then coupled to form the thyroid hormones triiodothyronine (T3) and thyroxine (T4). mdpi.com
Metabolite analysis in mice using iodinated tyrosine analogs, such as 4-iodo-l-meta-tyrosine, has demonstrated high metabolic stability. northumbria.ac.ukresearchgate.net These studies show that the compound remains largely intact, is not significantly incorporated into proteins, and undergoes minimal deiodination. northumbria.ac.uk The primary route of excretion for these metabolites is via the urine, with the kidneys playing a key role in their clearance. researchgate.net This highlights the role of iodo-L-tyrosine not only as a precursor in specific endocrine pathways but also as a stable metabolite within general metabolic circulation.
Enzymology and Molecular Interaction Mechanisms of Iodo L Tyrosine
Structural and Functional Analyses of Enzyme-Iodo-L-Tyrosine Interactions
The interaction between enzymes and iodo-L-tyrosine, a derivative of the amino acid L-tyrosine, is a critical area of study, particularly in the context of thyroid hormone synthesis and the engineering of novel proteins. Wild-type tyrosyl-tRNA synthetase (TyrRS), the enzyme responsible for attaching tyrosine to its corresponding transfer RNA (tRNA), does not naturally recognize 3-iodo-L-tyrosine due to the large size of the iodine atom. pnas.orgacs.org However, specific mutations can create space in the enzyme's binding pocket to accommodate this modified amino acid. pnas.org
High-resolution crystal structures of a mutant Escherichia coli TyrRS (with Y37V and Q195C mutations) complexed with 3-iodo-L-tyrosine have revealed the precise nature of these interactions. pnas.org The iodine atom of 3-iodo-L-tyrosine forms van der Waals contacts with the side chains of Valine-37 and Cysteine-195. pnas.org These interactions are crucial for the selective recognition of 3-iodo-L-tyrosine over the natural substrate, L-tyrosine. pnas.org The mutations effectively expand the binding pocket, removing the steric hindrance that would otherwise prevent 3-iodo-L-tyrosine from binding. pnas.org
Similarly, an engineered tyrosyl-tRNA synthetase from the archaeon Methanocaldococcus jannaschii (iodoTyrRS-mj) has been shown to specifically recognize 3-iodo-L-tyrosine. researchgate.net Crystal structures of this variant bound to 3-iodo-L-tyrosine show that the iodine atom makes van der Waals contacts with five residues within the binding pocket, providing a structural basis for its high specificity. researchgate.net
In the context of deiodination, the enzyme iodotyrosine deiodinase (IYD) is responsible for removing iodine from iodinated tyrosine derivatives, a key step in iodide homeostasis. nih.gov Studies have shown that while 2-iodophenol, a related compound, can bind to the active site of IYD, this binding is not sufficient to trigger the necessary chemical changes for catalysis. nih.gov This suggests a high degree of specificity for halotyrosines. nih.gov The affinity of 3-iodo-L-tyrosine for human IYD is significantly higher than that of 2-iodophenol, with a dissociation constant (Kd) in the sub-micromolar range. nih.gov
Kinetic and Mechanistic Studies of Chemical Reactions Involving Iodo-L-Tyrosine
The study of the kinetics and mechanisms of chemical reactions involving iodo-L-tyrosine is crucial for understanding its role in biological systems, particularly in the synthesis of thyroid hormones. scialert.net These studies often employ techniques like UV-Vis spectrophotometry to monitor the progress of reactions over time. scialert.netdocsdrive.com
Reaction Kinetics with Iodine
The rate of iodination is influenced by the pH of the solution. scialert.net Free iodine reacts with tyrosine, and at a pH of 6.8, it also reacts with cysteine. scialert.net The iodination of tyrosine residues in the protein thyroglobulin is a key step in the biosynthesis of thyroid hormones, producing monoiodotyrosine (MIT) and diiodotyrosine (DIT). scialert.net This process is catalyzed by the enzyme thyroid peroxidase in the presence of hydrogen peroxide. scialert.net
Kinetic studies have also been performed on the iodination of N-acetyl-L-tyrosine and N-acetyl-3-iodo-L-tyrosine. acs.org The rates of iodination of acetyltyrosine are significantly faster than those of acetylmonoiodotyrosine. acs.org
The following table summarizes the Arrhenius and activation parameters for the reaction between L-tyrosine and iodine at 25.0 °C and pH 5.6. scialert.net
| Parameter | Value | Unit |
| Activation Energy (Ea) | 36.82 | kJ mol-1 |
| Frequency Factor (A) | 2.032 x 106 | L mol-1 s-1 |
| Gibbs Free Energy of Activation (ΔG‡) | 73.17 | kJ mol-1 |
| Enthalpy of Activation (ΔH‡) | 34.34 | kJ mol-1 |
| Entropy of Activation (ΔS‡) | -132.4 | J mol-1 K-1 |
Activation Functions and Thermodynamic Parameters
3-Iodo-L-tyrosine is a recognized inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. scbt.commedchemexpress.comwikipedia.org Its inhibitory action is competitive, meaning it vies with the natural substrate, L-tyrosine, for binding to the enzyme's active site. scbt.com This competition effectively reduces the rate of catecholamine synthesis. scbt.com
The potency of this inhibition has been quantified, with studies showing that a concentration of 100µM of 3-iodo-L-tyrosine can inhibit 100% of tyrosine hydroxylase activity, while a 10µM concentration results in 60-70% inhibition. While comprehensive thermodynamic data for the binding of 3-iodo-L-tyrosine to tyrosine hydroxylase is not extensively documented in publicly available literature, the inhibition constant (Ki) provides insight into the binding affinity. The Ki value for 3-iodo-L-tyrosine as an inhibitor of tyrosine hydroxylase has been reported to be 0.39 µM.
A study on the chemical reaction between L-tyrosine and iodine, which leads to the formation of iodotyrosines, provides some relevant thermodynamic parameters for the iodination process itself. For this reaction at 25.0°C, the activation energy (Ea) was determined to be 36.82 kJ mol⁻¹, with a change in enthalpy of activation (ΔH‡) of 34.34 kJ mol⁻¹, a change in Gibbs free energy of activation (ΔG‡) of 73.17 kJ mol⁻¹, and a change in entropy of activation (ΔS‡) of -132.4 J mol⁻¹ K⁻¹. scialert.net It is important to note that these values pertain to the chemical synthesis of iodinated tyrosine and not the enzymatic interaction of 3-iodo-L-tyrosine with an enzyme like tyrosine hydroxylase.
Table 1: Inhibition of Tyrosine Hydroxylase by 3-Iodo-L-tyrosine
| Parameter | Value | Reference(s) |
| Inhibition Mechanism | Competitive | scbt.com |
| Inhibitory Concentrations | ||
| 100 µM | 100% inhibition | |
| 10 µM | 60-70% inhibition | |
| Inhibition Constant (Ki) | ||
| 0.39 µM |
Table 2: Thermodynamic Parameters for the Reaction of L-Tyrosine with Iodine at 25°C
| Parameter | Value | Unit | Reference(s) |
| Activation Energy (Ea) | 36.82 | kJ mol⁻¹ | scialert.net |
| Enthalpy of Activation (ΔH‡) | 34.34 | kJ mol⁻¹ | scialert.net |
| Gibbs Free Energy of Activation (ΔG‡) | 73.17 | kJ mol⁻¹ | scialert.net |
| Entropy of Activation (ΔS‡) | -132.4 | J mol⁻¹ K⁻¹ | scialert.net |
Molecular Interactions in Aqueous and Organic Media
The behavior of 3-iodo-L-tyrosine in solution is governed by the interplay of its functional groups with the surrounding solvent molecules. This includes its zwitterionic nature, the aromatic ring, the hydroxyl group, and the iodine atom.
In aqueous media , 3-iodo-L-tyrosine exhibits moderate solubility, with reported values around 3 mg/mL. nih.gov It is also soluble in dilute aqueous acidic solutions. sigmaaldrich.com The amino acid and carboxylate groups are capable of forming strong hydrogen bonds with water molecules. The phenolic hydroxyl group can also act as both a hydrogen bond donor and acceptor. vaia.comnih.govresearchgate.net These interactions are crucial for its solvation in water. The presence of the iodine atom on the phenolic ring influences the molecule's hydrophobicity and can participate in halogen bonding, a type of non-covalent interaction.
The study of the parent molecule, L-tyrosine, in different solvent systems reveals that its physicochemical properties are sensitive to the solvent environment. sigmaaldrich.com For instance, the solubility and stability of tyrosine are affected by its interactions with the solvent molecules. sigmaaldrich.com The hydroxyl group of tyrosine, in particular, is a significant contributor to protein stability through hydrogen bonding. nih.govresearchgate.net While direct thermodynamic data for the solvation of 3-iodo-L-tyrosine is scarce, the principles governing L-tyrosine's behavior provide a foundational understanding.
In the context of enzymatic binding sites, which can be considered a microenvironment distinct from bulk solvent, the interactions of 3-iodo-L-tyrosine are highly specific. For example, in the active site of an engineered tyrosyl-tRNA synthetase designed to specifically recognize 3-iodo-L-tyrosine, the iodine moiety has been shown to form van der Waals contacts with five residues within the binding pocket. This highlights the importance of the iodine atom in mediating specific molecular recognition.
In organic media , the solubility and interaction profile of 3-iodo-L-tyrosine changes significantly. While polar organic solvents that can engage in hydrogen bonding may solubilize it to some extent, its solubility in non-polar organic solvents is expected to be low due to the presence of the charged amino and carboxyl groups. Studies on the complexation of tyrosine kinase inhibitors with iodine in various non-polar solvents like dichloromethane (B109758) have shown the formation of charge-transfer complexes. mdpi.com This suggests that the iodinated aromatic ring of 3-iodo-L-tyrosine could engage in similar interactions in organic environments. It is known that polar solvents such as methanol (B129727) and ethanol (B145695) are not ideal for the formation of these charge-transfer complexes due to high reagent blank absorbances. mdpi.com
Applications of Iodo L Tyrosine in Advanced Biochemical and Molecular Research
Radiolabeling and Tracer Methodologies
The ability to incorporate a radioactive isotope of iodine into the L-tyrosine structure makes it a powerful tracer for in vitro and in vivo studies. This approach underpins various methodologies for tracking the distribution, fate, and transport of molecules.
Protein Radioiodination for Tracking Protein Distribution and Fate
Radioiodination of proteins at their tyrosine residues is a fundamental technique for tracking their biodistribution and metabolic fate. nih.govmdpi.com The process typically involves an electrophilic aromatic substitution, where a radioiodide (I⁻) is oxidized to a more reactive electrophilic species (I⁺), which then attacks the ortho positions of the tyrosine's phenolic ring. mdpi.compsu.edu This creates a stable carbon-iodine bond. Common oxidizing agents used to facilitate this reaction include Chloramine-T and Iodogen. psu.edunih.gov
Different isotopes of iodine are employed depending on the research application. nih.govmdpi.com
¹²³I : A gamma emitter with a half-life of 13.2 hours, ideal for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT). mdpi.com
¹²⁴I : A positron emitter with a half-life of 4.2 days, used for Positron Emission Tomography (PET) imaging, which is beneficial for tracking slower biological processes. mdpi.comnih.gov
¹²⁵I : Features a long half-life of 59.4 days and is commonly used for in vitro bioassays and preclinical studies to investigate pharmacokinetics and metabolism. nih.govmdpi.com
¹³¹I : A beta and gamma emitter with a half-life of 8 days, making it suitable for both imaging and therapeutic applications. mdpi.commdpi.com
This direct labeling method allows researchers to monitor the journey of proteins throughout a biological system, providing critical data on their localization, clearance, and potential accumulation in specific tissues or organs. nih.gov While tyrosine is the primary site for iodination, histidine residues can also be labeled, particularly at a pH above 8.5. mdpi.comresearchgate.net
Investigation of Amino Acid Transport Systems (e.g., System L Specificity)
Radioiodinated derivatives of L-tyrosine are instrumental in studying the kinetics and specificity of amino acid transport systems. nih.gov A notable example is the investigation of System L, a transporter for large neutral amino acids (LNAAs). kanazawa-u.ac.jpnih.gov Derivatives such as 3-[¹²³I]iodo-α-methyl-L-tyrosine ([¹²³I]IMT) have been developed as functional imaging agents to probe these transport mechanisms in various tissues, including the brain and pancreas. kanazawa-u.ac.jpsnmjournals.org
Research using Xenopus laevis oocytes co-expressing human L-type amino acid transporter 1 (LAT1) and its associated protein 4F2hc has demonstrated that these transporters mediate the uptake of iodinated tyrosine analogs. kanazawa-u.ac.jpnih.gov The uptake of these tracers can be competitively inhibited by other large neutral amino acids like leucine, phenylalanine, and tryptophan, confirming the specificity for the System L transporter. kanazawa-u.ac.jpnih.gov Kinetic studies have quantified the affinity of these transporters for tyrosine and its iodinated forms.
| Compound | Michaelis Constant (Km) in µM | Reference |
|---|---|---|
| L-Tyrosine | 29.0 ± 5.1 | nih.gov |
| 3-[¹²⁵I]iodo-L-tyrosine (3-I-Tyr) | 12.6 ± 6.1 | nih.gov |
| 3-[¹²⁵I]iodo-α-methyl-L-tyrosine ([¹²⁵I]IMT) | 22.6 ± 4.1 | nih.gov |
The data indicate that neither the iodination at the 3-position nor α-methylation obstructs transport via hLAT1. nih.gov In fact, the affinity of 3-iodo-L-tyrosine for the transporter is higher than that of the natural parent amino acid, L-tyrosine. nih.gov Such studies are crucial for understanding how nutrients and drugs cross cellular membranes and the blood-brain barrier. kanazawa-u.ac.jp
Metabolic Stability of Radioiodinated Derivatives as Research Tracers
A critical characteristic of an effective research tracer is its metabolic stability in vivo. The tracer must remain intact long enough to reach its target and be detected. Some iodinated tyrosine derivatives exhibit excellent stability. For instance, radioiodinated L-meta-tyrosine has been shown to be resistant to deiodination, a common metabolic process that can lead to unwanted uptake of free radioiodine in the thyroid and stomach. nih.gov
The structural modification of the tyrosine molecule plays a significant role in its stability. The non-metabolizable artificial amino acid, 3-[¹²³I]iodo-α-methyl-L-tyrosine ([¹²³I]IMT), is a prime example of a metabolically stable tracer. kanazawa-u.ac.jp Its resistance to in vivo deiodination and rapid excretion make it a reliable marker for amino acid transport studies. nih.gov This stability ensures that the detected signal accurately reflects the distribution of the tracer itself, rather than its metabolic byproducts, which is a key consideration for the development of radiopharmaceuticals for diagnostic imaging. mdpi.com
Protein Engineering and Structural Biology Applications
Beyond its use as a tracer, the unique chemical nature of 3-iodo-L-tyrosine allows its integration into proteins for advanced structural and functional studies.
Site-Specific Incorporation of 3-Iodo-L-Tyrosine as a Non-Natural Amino Acid
A significant breakthrough in protein engineering has been the development of methods to incorporate non-natural amino acids into proteins at specific sites. nih.govcaymanchem.com This has been successfully achieved for 3-iodo-L-tyrosine in both bacterial and mammalian cells. nih.govresearchgate.net The technique relies on an expanded genetic code, utilizing a specially designed orthogonal tRNA-synthetase pair. nih.gov
The process involves an engineered tyrosyl-tRNA synthetase (TyrRS) that specifically recognizes 3-iodo-L-tyrosine and attaches it to a corresponding suppressor tRNA. nih.govnih.gov This suppressor tRNA, in turn, recognizes a nonsense codon (e.g., the amber codon, UAG) engineered into the gene of the target protein. nih.gov When the cell's machinery translates the gene, it inserts 3-iodo-L-tyrosine at the position of the amber codon, resulting in a protein containing this non-natural amino acid at a predetermined location. nih.govcaymanchem.com This powerful method has been used to create proteins with novel properties or to introduce specific probes for studying protein-protein interactions. caymanchem.com
| Host System | Key Components | Achieved Occupancy | Reference |
|---|---|---|---|
| Mammalian Cells (CHO) | Mutant E. coli TyrRS, B. stearothermophilus suppressor tRNATyr | >95% | nih.gov |
| E. coli | Engineered M. jannaschii TyrRS (iodoTyrRS-mj), Suppressor tRNA | High efficiency for protein crystallography | researchgate.netnih.gov |
Utility in Protein Crystallography for Single-Wavelength Anomalous Dispersion (SAD) Phasing
Determining the three-dimensional structure of a protein using X-ray crystallography requires solving the "phase problem." One powerful technique to do this is Single-Wavelength Anomalous Dispersion (SAD) phasing. nih.govwikipedia.org This method relies on the ability of heavy atoms to scatter X-rays anomalously. spring8.or.jp The heavy iodine atom in 3-iodo-L-tyrosine makes it an excellent tool for this purpose. nih.govnih.gov
By incorporating 3-iodo-L-tyrosine into a protein, crystallographers can use the strong anomalous signal from the iodine atom to calculate the initial phases and determine the protein's structure. researchgate.netnih.govebi.ac.uk This approach has several advantages: it is rapid, low-cost, and can often be performed using in-house X-ray sources (at Cu Kα radiation), without the need for a synchrotron. nih.gov
This method has been successfully used to determine the crystal structures of several proteins. For example, the structure of the ribosomal protein N-acetyltransferase from Thermus thermophilus was solved at high resolution using SAD phasing with site-specifically incorporated 3-iodo-L-tyrosine. researchgate.netnih.gov Importantly, the incorporation of this iodinated amino acid generally does not cause significant distortions to the native protein structure. researchgate.netebi.ac.uk
Probing Protein Structure, Function, and Interactions
The incorporation of iodo-L-tyrosine, a non-natural amino acid, into proteins serves as a powerful tool in biochemical research for elucidating protein structure, function, and intermolecular interactions. caymanchem.com Its unique properties, particularly the presence of a heavy iodine atom, offer distinct advantages in various analytical techniques.
Researchers have successfully developed systems for the site-specific incorporation of 3-iodo-L-tyrosine into proteins within host organisms like Escherichia coli. ebi.ac.uknih.gov This is achieved by engineering a specific tyrosyl-tRNA synthetase, such as the one from Methanocaldococcus jannaschii, to selectively recognize and charge a suppressor tRNA with 3-iodo-L-tyrosine. ebi.ac.uknih.gov The crystal structure of this engineered enzyme bound to 3-iodo-L-tyrosine has revealed that the iodine moiety forms van der Waals contacts with five residues in the binding pocket, ensuring its specific recognition over the natural L-tyrosine. ebi.ac.uknih.gov
This site-specific incorporation is particularly valuable for X-ray crystallography. The heavy iodine atom provides a strong anomalous signal, which can be used for single-wavelength anomalous dispersion (SAD) phasing to determine the three-dimensional structure of proteins. ebi.ac.uknih.gov A key advantage of this method is that the incorporation of iodotyrosine has been shown to cause no significant structural distortion in the native protein, as demonstrated in the case of the ribosomal protein N-acetyltransferase from Thermus thermophilus. nih.gov
Beyond structural determination, iodination of tyrosine residues can significantly influence protein function and interactions. Studies on MMP-9-responsive peptides, which are relevant for developing diagnostic probes for metastatic cancers, have shown that replacing tyrosine with iodotyrosine enhances the rate and completeness of hydrolysis by the enzyme. nih.gov This enhanced cleavage is attributed to changes in the peptide's structure and aggregation properties. nih.gov Iodination was found to increase intramolecular order through hydrogen and halogen bonding, while also altering intermolecular organization due to steric and electrostatic effects. nih.gov These findings provide fundamental insights for designing more effective enzyme-triggered diagnostic and therapeutic tools. nih.gov
The process of protein iodination itself is a subject of study. The enzyme lactoperoxidase, for example, generates a highly reactive iodine intermediate that can indiscriminately iodinate any accessible tyrosine residues in a protein or peptide. nih.gov The rate of this reaction is generally independent of the specific peptide sequence in which the tyrosine is located. nih.gov
Investigative Tools for Neurotransmitter Pathways and Cellular Processes
Iodo-L-tyrosine is a critical investigative tool for modulating and studying neurotransmitter pathways, particularly the synthesis of catecholamines like dopamine (B1211576). nih.govwikipedia.orgnih.gov Its primary mechanism of action in this context is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine. caymanchem.comnih.govnih.govfishersci.casigmaaldrich.com
Studies on Dopamine Synthesis Inhibition in Model Organisms
3-Iodo-L-tyrosine serves as a reversible inhibitor of tyrosine hydroxylase and has been widely used in model organisms to study the consequences of reduced dopamine production. caymanchem.comwikipedia.orgsigmaaldrich.com In Drosophila melanogaster (fruit flies), feeding 3- to 4-day-old flies with 3-iodotyrosine for 24 hours resulted in demonstrably altered dopamine levels. wikipedia.org This manipulation allows researchers to probe the role of dopamine in various behaviors and physiological processes within a genetically tractable model system. wikipedia.org
Similarly, in rodent models, 3-iodotyrosine has been used to induce features of parkinsonism. caymanchem.com Intrastriatal administration in mice leads to a reduction in dopamine levels, providing a chemical model to study the neurobiology of Parkinson's disease, which is characterized by the loss of dopamine-producing neurons. caymanchem.com Studies in rats have also utilized iodo-L-tyrosine to investigate the effects of tyrosine availability on catecholamine metabolism in different brain regions, such as the medial prefrontal cortex and striatum. nih.gov These studies confirm that L-tyrosine availability can modulate the synthesis and metabolism of dopamine and norepinephrine. nih.gov
The inhibitory effect of 3-iodotyrosine on tyrosine hydroxylase has been quantified, with a reported Ki (inhibition constant) of 0.39 µM. caymanchem.com This potent inhibition underscores its utility as a specific chemical tool for disrupting the first and most critical step in dopamine synthesis. nih.govnih.gov
Exploration of Biological Effects of Modulated Dopamine Levels
By inhibiting dopamine synthesis, iodo-L-tyrosine enables the exploration of the wide-ranging biological and behavioral effects of modulated dopamine levels. In Drosophila, the reduction of dopamine via 3-iodotyrosine treatment was directly linked to changes in social behavior, specifically affecting the social spacing between individual flies. wikipedia.org This demonstrates a clear role for dopamine in regulating social interactions in this species. wikipedia.org
In mice, the chemically induced reduction in dopamine levels by 3-iodotyrosine leads to observable motor deficits characteristic of parkinsonism, such as reduced locomotor activity and bradykinesia (slowness of movement). caymanchem.com Furthermore, at the cellular level, excess 3-iodo-L-tyrosine has been shown to induce the formation of α-synuclein aggregates and inclusions in primary neurons from the substantia nigra, the brain region most affected in Parkinson's disease. caymanchem.com This suggests that beyond simple dopamine depletion, intermediates or related metabolic stress could contribute to the pathological hallmarks of the disease. caymanchem.com
Studies on the broader effects of catecholamine modulation show that increasing the precursor L-tyrosine can impact cognitive functions, such as working memory, in a manner consistent with the inverted-U relationship between dopamine levels and performance. nih.gov The use of inhibitors like iodo-L-tyrosine is complementary to these precursor studies, allowing researchers to dissect the effects of decreasing dopamine transmission from a baseline state.
Investigation of Protein Iodination and Antigenic Determinants
The iodination of tyrosine residues within proteins can have significant immunological consequences, a phenomenon studied using iodo-L-tyrosine. A key finding is that the incorporation of iodine into proteins can generate neoantigenic determinants—new structures that the immune system recognizes as foreign. nih.gov
This is particularly relevant in the context of autoimmune diseases like thyroiditis. The protein thyroglobulin, which naturally incorporates iodine to form thyroid hormones, can become immunopathogenic when iodinated. nih.gov Research has shown that specific peptides within thyroglobulin that are non-immunogenic in their native state can become capable of activating autoreactive T-cells and causing experimental autoimmune thyroiditis after their tyrosine residues are iodinated. nih.gov This demonstrates that the post-translational modification of tyrosine with iodine can break immune tolerance and trigger autoimmunity. nih.gov
Experimental models of iodine allergy have further clarified this principle. While chemical iodination can modify both tyrosine and histidine residues, only iodinated tyrosine was found to act as an antigenic determinant, with no antibody activity detected against iodinated histidine. ebi.ac.uk This highlights the specific role of the iodo-tyrosyl group in eliciting an immune response.
Application as a Molecular Size Marker
Beyond its role in probing biological pathways, iodo-L-tyrosine derivatives are used in a more physical application as molecular size markers. nih.govwikipedia.org These markers are sets of standardized molecules of known sizes used in techniques like gel electrophoresis to estimate the size of unknown molecules. wikipedia.org
Di-iodo-L-Tyrosine-Labelled Dextrans in Permeability Studies
A specific application involves labeling dextran (B179266) polymers with di-iodo-L-tyrosine (DIT). Dextrans are complex, branched polysaccharides available in a wide range of molecular weights. nih.govnih.gov When labeled, they become valuable tracers for studying membrane and vascular permeability. nih.govthermofisher.com
A series of di-iodo-L-tyrosine-labelled dextrans (DIT dextrans) with defined molecular weights have been used to study nasal absorption in rats. nih.gov This research demonstrated a clear inverse relationship between the molecular size of the DIT dextran and the extent of its absorption through the nasal mucosa. nih.gov This study underscored the utility of DIT dextrans as effective molecular weight markers for confirming size-dependent absorption of water-soluble compounds and for characterizing the pore sizes in biological membranes. nih.gov
Table 1: Nasal Absorption of DIT Dextrans in Rats This table presents data on the relationship between the molecular weight of Di-iodo-L-Tyrosine-labelled dextrans and their absorption after intranasal administration in an animal model.
| Number Average Molecular Weight (Da) | Nasal Absorption (%) |
| 1260 | 52.7 |
| 4400 | 18.6 |
| 9400 | 6.7 |
| 16200 | 3.5 |
| 28100 | 1.6 |
| 45500 | 0.6 |
| Data sourced from a study on molecular size markers of nasal absorption in the rat. nih.gov |
Biochemical Assay Development for Tyrosine Metabolism Studies
The development of precise and reliable biochemical assays is fundamental to unraveling the complexities of metabolic pathways. In the study of tyrosine metabolism, iodo-L-tyrosine and its derivatives have become indispensable tools for creating targeted and sensitive assays. Their structural analogy to L-tyrosine allows them to act as tracers, competitive inhibitors, or substrates for key enzymes, thereby enabling detailed investigation of transport mechanisms, enzyme kinetics, and metabolic flux. The use of these compounds is particularly prominent in assays designed to quantify enzyme activity, assess substrate specificity, and explore the pharmacologic features of metabolic intermediates.
Radiolabeled forms of iodo-L-tyrosine are frequently employed to trace the biodistribution, transport, and excretion pathways related to tyrosine. nih.gov For instance, research using 4-(¹²⁵I)iodo-L-meta-tyrosine (4-(¹²⁵I)-mTyr) has demonstrated its high metabolic stability, with over 96% remaining in its intact, free form in the urine and kidneys 30 minutes after administration. nih.gov This stability makes it an excellent marker for studying amino acid transport without the confounding variable of protein incorporation. nih.gov
In vitro studies using cell cultures are a cornerstone of biochemical assay development. Such assays allow researchers to probe specific cellular mechanisms, like amino acid reabsorption, in a controlled environment. The porcine kidney epithelial cell line LLC-PK₁, which forms a confluent monolayer, is a well-established model for studying renal transport. Assays using these cells have been pivotal in comparing the reabsorption mechanisms of artificial amino acid analogs to the parent L-tyrosine.
Detailed research findings from a competitive uptake study in LLC-PK₁ cells are presented below. This study compared the uptake of 4-(¹²⁵I)-mTyr with L-(¹⁴C)-Tyr and another analog, 3-(¹²⁵I)-iodo-α-methyl-L-tyrosine (¹²⁵I-IMT), in the presence of various inhibitors and conditions. The results highlight how iodo-L-tyrosine analogs are used to characterize the stereospecificity and energy dependence of amino acid transporters.
Table 1: Comparative Uptake of Tyrosine Analogs in LLC-PK₁ Kidney Cells under Various Conditions
This interactive table details the results of an in vitro biochemical assay designed to characterize the reabsorption mechanisms of tyrosine and its iodinated analogs.
| Condition | 4-(¹²⁵I)-mTyr Uptake (% of Control) | L-(¹⁴C)-Tyr Uptake (% of Control) | (¹²⁵I)-IMT Uptake (% of Control) |
|---|---|---|---|
| Control | 100% | 100% | 100% |
| + 5 mmol/L L-Tyr | 4.6% | Data not provided | Data not provided |
| + 5 mmol/L D-Tyr | 50.0% | Data not provided | Data not provided |
| Incubation at 4°C | 15.6% | Data not provided | Data not provided |
| + 0.1 mmol/L 2,4-dinitrophenol | Data not provided | Data not provided | 165.1% |
Data sourced from a study on the biodistribution and excretion of 4-iodo-L-meta-tyrosine. nih.gov
The data reveals that the uptake of 4-(¹²⁵I)-mTyr is significantly inhibited by an excess of L-tyrosine, indicating competition for the same transport system. nih.gov The lesser inhibition by D-tyrosine suggests a stereoselective transport mechanism. nih.gov Furthermore, the sharp reduction in uptake at 4°C points to an active, energy-dependent transport process. nih.gov
Iodo-L-tyrosine is also central to assays developed to study the kinetics of enzymes involved in its synthesis, such as peroxidases. nih.gov Studies on lactoperoxidase, an enzyme that catalyzes the iodination of tyrosine, have provided insights into substrate preference and reaction rates. By comparing the iodination rates of different tyrosine-containing molecules, researchers can characterize the enzyme's activity and the factors that influence it. nih.govnih.gov
Table 2: Relative Iodination Rates of Tyrosine Substrates by Lactoperoxidase
This table presents kinetic data from a biochemical assay comparing the rate at which lactoperoxidase iodinates different substrates. The rates are relative to the iodination of free L-tyrosine.
| Substrate | Relative Iodination Rate |
|---|---|
| Free L-Tyrosine | 1.0 |
| Tyrosine Peptides | 1.0 |
| Monoiodotyrosine | 0.5 |
| m-fluorotyrosine | 0.5 |
Data derived from studies on the mechanism of tyrosine iodination by lactoperoxidase. nih.gov
These kinetic assays demonstrate that while the peptide context of a tyrosine residue does not affect its iodination rate by lactoperoxidase, the presence of an existing iodine or fluorine atom on the tyrosine ring reduces the rate by half. nih.gov Such findings are critical for understanding the step-wise synthesis of diiodotyrosine from monoiodotyrosine in biological systems. nih.gov The development of these biochemical assays, powered by the unique properties of iodo-L-tyrosine, continues to advance our understanding of tyrosine metabolism in both health and disease. nih.gov
Analytical Methodologies for Research on Iodo L Tyrosine and Its Metabolites
Chromatographic Separation and Quantification Techniques
Chromatography is a fundamental technique for separating complex mixtures. ifsc.edu.br In the context of iodoamino acids, it allows for the isolation of specific compounds like 3-iodo-L-tyrosine and 3,5-diiodo-L-tyrosine from biological matrices. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the analysis of iodoamino acids. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common, offering high-resolution separation of iodotyrosines and iodothyronines. nih.gov This technique is essential for both clinical diagnosis of thyroid disorders and biological research. researchgate.net
Methods have been developed to simultaneously analyze multiple iodoamino acids, including 3-iodo-L-tyrosine (MIT), 3,5-diiodo-L-tyrosine (DIT), and their thyronine derivatives, in a single run. nih.govsielc.com The use of HPLC avoids the need for radiolabeling samples, providing a safer and more accessible analytical approach. nih.gov The sensitivity of these methods allows for the quantification of iodoamino acids in the nanogram range (2-500 ng). nih.gov Furthermore, HPLC coupled with mass spectrometry (HPLC-MS/MS) provides enhanced sensitivity and selectivity, with detection limits as low as 1 part per billion (ppb). nih.gov
A typical HPLC setup for iodoamino acid analysis involves a C8 or C18 column. For instance, a Nucleosil C8 column has been effectively used to separate a complex mixture of iodoamino acids. nih.gov Another method utilized an Inertsil C18 column for determining thyroid hormones and their primary metabolites. researchgate.net
| Compound(s) Analyzed | HPLC Column | Key Findings | Reference |
|---|---|---|---|
| MIT, DIT, T0, T2, T3, rT3, T4 | Nucleosil C8 | Achieved separation and quantification in the 2-500 ng range without radiolabeling. Recoveries ranged from 84% to 91%. | nih.gov |
| Iodide, T2, DIT, MIT, T3, T4 | Primesep D (mixed-mode) | Simultaneous analysis of hydrophobic hormones and the polar iodide ion was successful. | sielc.com |
| L-tyrosine, MIT, DIT, Thyronine, T2, T3, T4 | Inertsil C18 | A validated method for pharmaceuticals and biological samples with a 25-minute gradient program. | researchgate.net |
| MIT, DIT, T2, T3, rT3, T4 | C18 column (2.1 mm × 150 mm, 5 µm) | Method developed for analyzing the hydrolysis products of iodinated casein. LODs were 0.04–0.38 µg/mL. | akjournals.com |
The mobile phase composition is a critical parameter in HPLC that dictates the separation efficiency. Gradient elution is commonly employed, where the solvent composition is changed over the course of the analysis to achieve optimal resolution.
A widely used mobile phase system consists of two solvents: Solvent A, an aqueous solution often containing an acid like trifluoroacetic acid (TFA) or formic acid to control pH and improve peak shape, and Solvent B, an organic solvent such as acetonitrile (B52724). nih.govresearchgate.netakjournals.com For example, a linear gradient from 20% to 80% of Solvent B (90% acetonitrile, 10% water, 0.1% TFA) over 40 minutes has been used successfully with a C8 column. nih.gov Another established method uses a gradient of 0.1% aqueous TFA (pH 3) and acetonitrile with a C18 column. researchgate.net The pH of the mobile phase is particularly important as it affects the retention of peptides and amino acids with acidic residues. hplc.eu
For detection, photodiode-array (PDA) UV-Vis detectors are frequently used. nih.govresearchgate.net These detectors monitor absorbance at multiple wavelengths simultaneously, allowing for the identification and quantification of compounds based on their spectral characteristics. nih.gov A common wavelength for quantifying iodoamino acids is 280 nm. nih.govakjournals.com Mass spectrometry (MS) coupled with HPLC offers superior selectivity and sensitivity, especially for complex samples. nih.gov
| Solvent A | Solvent B | Gradient Program | Detection System | Reference |
|---|---|---|---|---|
| Water, 0.1% TFA, pH 2.0 | 90% acetonitrile, 10% water, 0.1% TFA | Linear gradient from 20% to 80% B over 40 min | Photodiode-Array UV-Vis | nih.gov |
| 0.1% aqueous TFA, pH 3 | Acetonitrile | 25 min gradient scale program | Photodiode-Array | researchgate.net |
| 0.1% (v/v) formic acid in water | Acetonitrile | 5% B for 5 min, then linear increase to 50% B within 35 min | UV at 280 nm | akjournals.com |
| 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Gradient from 3% to 60% B over 40 min | Electrospray Ionization Mass Spectrometry (ESI-MS) | thermofisher.com |
Effective sample preparation is crucial for removing interfering substances from the matrix and concentrating the analytes before HPLC analysis. cuni.cz Solid-Phase Extraction (SPE) is a widely adopted technique for cleaning up biological samples containing iodoamino acids. researchgate.netjst.go.jpresearchgate.net SPE is designed for rapid sample preparation and purification prior to chromatographic analysis. youtube.com
The principle of SPE involves retaining iodoamino acids on a solid sorbent through various interactions, such as hydrophobic, cation-exchange, or anion-exchange mechanisms. jst.go.jpresearchgate.net The choice of SPE column and the pH of the sample are critical for effective retention and subsequent elution. jst.go.jpresearchgate.net For instance, C18 cartridges are commonly used for extracting iodoamino acids from food matrices and biological fluids like serum and urine. nih.govresearchgate.net Studies have shown that by optimizing the SPE conditions, good recoveries of over 90% can be achieved. jst.go.jp In the analysis of iodoamino acids in serum and urine, SPE with C18 cartridges yielded recoveries ranging from 87.1% to 107.6%. researchgate.net For analyzing amino acids in rat plasma, silica-based strong cationic exchange SPE cartridges have been used effectively, with the sample loading pH being a critical factor for recovery and reproducibility. nih.gov
Spectroscopic Characterization and Kinetic Monitoring
Spectroscopic techniques are invaluable for studying the properties of iodo-L-tyrosine, including its reaction kinetics and interactions with other molecules.
UV-Vis spectrophotometry is a fundamental method used to monitor chemical reactions and study the formation of complexes involving iodo-L-tyrosine. The iodination of L-tyrosine can be followed by observing changes in the UV-Vis absorption spectrum over time. scialert.netdocsdrive.com
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Activation Energy (Ea) | 36.82 | kJ mol⁻¹ | scialert.net |
| Frequency Factor (A) | 2.032 x 10⁶ | L mol⁻¹ sec⁻¹ | scialert.net |
| Gibbs Free Energy of Activation (ΔG°#) | 73.17 | kJ mol⁻¹ | scialert.net |
| Enthalpy of Activation (ΔH°#) | 34.34 | kJ mol⁻¹ | scialert.net |
| Entropy of Activation (ΔS°#) | -132.4 | J mol⁻¹ K⁻¹ | scialert.net |
Fluorescence spectroscopy is a highly sensitive technique used to investigate molecular interactions. While L-tyrosine itself is intrinsically fluorescent, with an emission maximum around 304 nm, its iodinated derivatives can act as spectroscopic probes. atlantis-press.com
For instance, p-iodophenylalanine, a related iodinated aromatic amino acid, can act as a collisional quencher of tryptophan fluorescence. nih.gov This property can be exploited to study the structure and orientation of peptides in complexes with proteins. nih.gov Similarly, fluorescent probes derived from diiodo-L-tyrosine have been synthesized to create stimuli-responsive unnatural amino acids. nih.gov These probes exhibit changes in their fluorescence emission in response to environmental factors like pH and redox state, making them valuable tools for studying biological processes. nih.gov Furthermore, L-tyrosine-derived fluorescent molecular probes have been developed that can selectively detect iodide ions through the quenching of their fluorescence intensity, demonstrating a practical application for sensing specific molecular interactions. rsc.org
Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| 3-iodo-L-tyrosine | (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid |
| L-Tyrosine | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |
| MIT | 3-monoiodo-L-tyrosine |
| DIT | 3,5-diiodo-L-tyrosine |
| T0 | L-thyronine |
| T2 | 3,5-diiodo-L-thyronine |
| T3 | 3,5,3'-triiodo-L-thyronine |
| rT3 | 3,3',5'-triiodo-L-thyronine |
| T4 | 3,3',5,5'-tetraiodo-L-thyronine (Thyroxine) |
| p-iodophenylalanine | (2S)-2-amino-3-(4-iodophenyl)propanoic acid |
| TFA | Trifluoroacetic acid |
| Acetonitrile | Ethanenitrile |
Stopped-Flow Techniques for Rapid Kinetic Measurements
Stopped-flow is a rapid kinetics technique essential for studying fast chemical and biochemical reactions that occur in the millisecond to second timescale. biologic.net This method is particularly valuable when reactions are too swift to be monitored by standard laboratory equipment. biologic.netlibretexts.org The apparatus works by rapidly mixing small volumes of reactant solutions from separate syringes into a specialized mixing chamber. libretexts.orgcore.ac.uk The newly mixed solution then flows into an observation cell where the flow is abruptly stopped. biologic.netcore.ac.uk The ensuing reaction is monitored over time by detecting changes in an optical signal, most commonly absorbance or fluorescence. core.ac.uk
The key advantages of the stopped-flow method include its ability to make measurements within milliseconds of mixing and its economical use of sample solutions, with as little as 20 µl being sufficient for a single reaction. libretexts.orgresearchgate.net The time between the mixing point and the observation point is known as the instrument's "dead time." biologic.net Once the flow is halted, the kinetics of the reaction are recorded, allowing for the determination of the initial rate of reaction. libretexts.org
While specific stopped-flow studies focusing exclusively on iodo-L-tyrosine are not detailed in the provided sources, this technique is widely applied in bioinorganic chemistry for measuring ligand substitution, binding, and redox reactions. researchgate.net For instance, it has been used to study the kinetics of enzymes like L-tyrosine phenol-lyase, which acts on L-tyrosine through the abstraction of a proton. uw.edu.pl Given that iodinated derivatives of L-tyrosine act as substrates or inhibitors for enzymes like tyrosinase, stopped-flow techniques are a critical tool for elucidating the rapid kinetic parameters of these interactions. researchgate.netnih.gov
Isotope Effect Methodologies
Isotope effects are a powerful tool for investigating the mechanisms of chemical and enzymatic reactions. nih.govmdpi.com By replacing an atom with one of its heavier isotopes, researchers can measure changes in reaction rates, which provides insight into bond-breaking and bond-forming steps. wikipedia.org
The Kinetic Isotope Effect (KIE) is defined as the ratio of the rate constant of a reaction with a light isotope to the rate constant with a heavy isotope (kL/kH). wikipedia.org It is a sensitive probe for determining the rate-determining step in a reaction mechanism. princeton.edu
In studies of the enzymatic hydroxylation of halogenated L-tyrosine derivatives catalyzed by tyrosinase, deuterium (B1214612) KIEs were used to probe the reaction mechanism. nih.gov The research involved comparing the reaction rates of 3'-iodo-L-tyrosine with its deuterated counterpart. The obtained KIE values, which were greater than unity, indicated that the hydrogen atoms on the aromatic ring play a role in the conversion of the enzyme-substrate complex. nih.gov Specifically, the results suggested that for halogenated derivatives, the formation of the C-O bond during hydroxylation is the rate-determining step, rather than the C-H bond cleavage that is rate-limiting for L-tyrosine itself. nih.gov This finding highlights the complex mechanism of tyrosinase action and how it is altered by substitutions on the substrate. nih.gov
| Compound | KIE on Vmax | KIE on Vmax/Km |
| [3',5'-²H₂]-3'-iodo-L-tyrosine | 1.83 ± 0.13 | 1.70 ± 0.12 |
Table 1: Deuterium Kinetic Isotope Effects (KIE) for the hydroxylation of 3'-iodo-L-tyrosine catalyzed by tyrosinase. Data sourced from a 2017 study on isotope effects in L-tyrosine halogen derivative hydroxylation. nih.gov
Solvent Isotope Effects (SIE) are observed when a reaction is performed in a deuterated solvent (e.g., D₂O) instead of H₂O. mdpi.com This technique helps to determine if proton transfer from the solvent is involved in the reaction mechanism. nih.govmdpi.com
In the enzymatic study of 3'-iodo-L-tyrosine with tyrosinase, the SIE was also investigated. nih.gov The values obtained indicated that the solvent has an influence on the proton transfer that occurs during the reaction. nih.gov This is consistent with a mechanism where the phenolic substrate coordinates to the enzyme, and a proton transfer step is involved in the catalytic cycle. nih.gov It is crucial in SIE studies to perform control experiments using viscosogens to ensure that the observed effects are due to isotope-sensitive steps and not merely the ~24% higher viscosity of D₂O compared to H₂O. mdpi.com
| Compound | SIE on Vmax | SIE on Vmax/Km |
| 3'-iodo-L-tyrosine | 1.16 ± 0.08 | 1.25 ± 0.09 |
Table 2: Solvent Isotope Effects (SIE) for the hydroxylation of 3'-iodo-L-tyrosine catalyzed by tyrosinase in D₂O. Data sourced from a 2017 study. nih.gov
Crystallographic Approaches for Structural Determination
Crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. For iodo-L-tyrosine, crystallographic data is available in public repositories such as the Crystallography Open Database (COD), providing precise information on its molecular geometry. nih.gov
The structural analysis of iodinated tyrosine residues is also critical in understanding their biological function within larger proteins. A key example is thyroglobulin (Tg), a large glycoprotein (B1211001) essential for the synthesis of thyroid hormones. iucr.org Within thyroglobulin, specific tyrosine residues are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). iucr.org Subsequently, pairs of these iodinated residues undergo oxidative coupling to form the thyroid hormones thyroxine (T₄) and triiodothyronine (T₃). iucr.org
Recent structural studies of natively iodinated bovine thyroglobulin have provided visual evidence for the formation of thyroxine at specific acceptor sites, Tyr24 and Tyr2575. iucr.org These studies revealed the precise structural arrangements and the donor-acceptor pairs involved in the hormone synthesis, offering a detailed view of how the iodinated tyrosine side chains are positioned to facilitate the crucial coupling reaction. iucr.org
In Vitro and In Vivo Metabolic Analysis Techniques
Understanding the metabolic fate of iodo-L-tyrosine is crucial for its application in research and diagnostics. A combination of in vitro and in vivo techniques is employed to identify and quantify its metabolites.
Recent studies have focused on identifying the urinary metabolites of mono-iodotyrosine (MIT) and di-iodotyrosine (DIT). researchgate.netresearchgate.net In these investigations, rats were injected with MIT, and their urine was analyzed to identify metabolic products. researchgate.net The primary analytical technique used was gas chromatography-mass spectrometry (GC/MS), which allowed for the identification of novel metabolites. researchgate.net The major urinary metabolite of MIT was identified as 3-iodo-4-hydroxyphenylacetic acid (IHPA). researchgate.net For DIT, the corresponding metabolite was 3,5-diiodo-4-hydroxyphenylacetic acid (Di-IHPA). researchgate.net
To confirm and quantify these findings, an isotope dilution mass spectrometric assay was developed. researchgate.net This method was further validated using urine from Dehal1 knockout mice, a model for congenital hypothyroidism where iodine recycling is impaired. researchgate.netresearchgate.net These mice showed significantly higher urinary concentrations of IHPA and Di-IHPA, confirming these are key metabolites. researchgate.net
In vitro studies often use cell lines to investigate cellular uptake and metabolism. For example, the porcine kidney epithelial cell line LLC-PK₁ has been used to study the reabsorption mechanisms of 4-iodo-L-meta-tyrosine. nih.gov Such studies involve incubating the cells with the radiolabeled compound and various inhibitors to characterize the transport systems involved. nih.gov These experiments showed that the uptake of 4-iodo-L-meta-tyrosine was significantly reduced by L-tyrosine, indicating that it is a competitive substrate for L-tyrosine transport systems. nih.gov
| Technique | Model System | Key Findings |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Rats, Mice | Identified 3-iodo-4-hydroxyphenylacetic acid (IHPA) and 3,5-diiodo-4-hydroxyphenylacetic acid (Di-IHPA) as major urinary metabolites of MIT and DIT, respectively. researchgate.netresearchgate.net |
| Isotope Dilution Mass Spectrometry | Dehal1 knockout mice | Confirmed and quantified elevated levels of IHPA and Di-IHPA in urine, linking them to impaired iodine recycling. researchgate.net |
| Cell Culture Uptake Assays | Porcine kidney epithelial cells (LLC-PK₁) | Demonstrated that 4-iodo-L-meta-tyrosine is a competitive substrate for L-tyrosine reabsorption pathways. nih.gov |
| Biodistribution Studies | Mice | Showed high accumulation of 4-(¹²⁵I)-mTyr in the pancreas and kidney, with high metabolic stability. nih.gov |
Table 3: Summary of analytical techniques used in the metabolic analysis of iodo-L-tyrosine and its analogs.
Future Directions and Emerging Research Avenues
Deeper Elucidation of Regulatory Networks Involving Iodo-L-Tyrosine
Iodo-L-tyrosine is a naturally occurring human and mouse metabolite, primarily known as a key intermediate in the synthesis of thyroid hormones. nih.govhmdb.ca This metabolic pathway is a critical regulatory network in itself, governing development, metabolism, and homeostasis in vertebrates. genome.jpcreative-proteomics.com The synthesis occurs in the thyroid gland, where thyroid peroxidase oxidizes iodide and catalyzes its addition to the tyrosine residues of the thyroglobulin protein, forming monoiodo-tyrosine (MIT) and diiodotyrosine (DIT). hmdb.cacreative-proteomics.com These are then coupled to form the active thyroid hormones, thyroxine (T4) and triiodothyronine (T3). genome.jpcreative-proteomics.com
Beyond its role as a biosynthetic precursor, the broader regulatory influence of iodo-L-tyrosine is less understood. However, the parent compound, L-tyrosine, is central to numerous signaling pathways. creative-proteomics.com Reversible phosphorylation of tyrosine residues by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) is a fundamental mechanism for controlling a vast array of cellular processes, including proliferation, migration, inflammation, and signal transduction. nih.govnih.gov Given that iodo-L-tyrosine can be incorporated into proteins, its presence could modulate these phosphorylation-dependent signaling networks. The bulky, electron-withdrawing iodine atom could alter the local environment of the phenolic ring, potentially affecting the kinetics of phosphorylation or dephosphorylation by PTKs and PTPs, respectively.
Future research is needed to explore these potential regulatory roles. For example, does the presence of iodo-L-tyrosine in a protein affect its susceptibility to post-translational modifications? Can fluctuations in iodo-L-tyrosine levels, perhaps due to thyroid dysfunction, impact other signaling pathways outside of hormone synthesis? Investigating these questions will provide a more complete picture of the regulatory web in which this compound participates. mdpi.com
Development of Novel Research Probes and Biosensors Utilizing Iodo-L-Tyrosine
The unique physical properties of iodo-L-tyrosine make it a valuable component for creating novel research tools. The heavy iodine atom is particularly useful for protein crystallography. By incorporating iodo-L-tyrosine at a specific site, the strong anomalous signal from the iodine atom can be used to solve the phase problem in X-ray diffraction experiments through single-wavelength anomalous dispersion (SAD) phasing. nih.gov This technique was successfully used to determine the crystal structure of a ribosomal protein N-acetyltransferase, demonstrating that the incorporation of iodotyrosine did not significantly distort the native protein structure. nih.gov
Furthermore, radio-iodinated versions of tyrosine analogs, such as 3-[123I]Iodo-alpha-methyl-L-tyrosine, have been used for decades as tracers in nuclear medicine, particularly for imaging brain tumors with single-photon emission computed tomography (SPECT). nih.gov These probes leverage the high uptake of amino acids by tumor cells.
The development of biosensors for tyrosine detection is an active area of research, often employing enzymes like tyrosinase or laccase immobilized on an electrode. nih.govmdpi.commdpi.com These enzymes catalyze the oxidation of phenolic compounds, generating a detectable electrochemical signal. mdpi.com While most current biosensors target L-tyrosine for applications in clinical diagnostics and food quality control, the same principles can be adapted to create specific probes for iodo-L-tyrosine. rsc.orgnih.gov By engineering the enzyme's active site for greater specificity towards the iodinated form, highly selective biosensors could be developed. Such tools would be invaluable for studying thyroid metabolism in real-time or for detecting biomarkers of thyroid-related disorders.
Exploration of Iodo-L-Tyrosine in Systems Biology Approaches (e.g., Metabolomics)
Systems biology aims to understand complex biological systems by integrating multiple layers of information, from the genome to the metabolome. nih.gov Metabolomics, the large-scale study of small molecules or metabolites within a cell, tissue, or organism, provides a functional readout of the physiological state. nih.govmdpi.com As a key metabolite in the thyroid hormone synthesis pathway, iodo-L-tyrosine is an important analyte in metabolomics studies focused on endocrine function and related diseases. nih.govmetabolomicsworkbench.org
Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools used in metabolomics to identify and quantify hundreds to thousands of metabolites simultaneously. nih.govuniversiteitleiden.nl Iodo-L-tyrosine and its derivatives, such as 3,5-diiodo-L-tyrosine, are included in targeted metabolomics panels designed to investigate the thyroid hormone synthesis pathway. metabolomicsworkbench.org By correlating changes in the levels of iodo-L-tyrosine with other metabolites, transcripts, and proteins, researchers can build comprehensive network models of metabolic regulation. researchgate.net
Future systems biology research could leverage iodo-L-tyrosine in several ways. For instance, quantitative profiling of iodo-L-tyrosine in large patient cohorts could help identify novel biomarkers for thyroid diseases. Furthermore, by using stable isotope-labeled iodo-L-tyrosine as a tracer in metabolic flux analysis, scientists can map its conversion and integration into various metabolic pathways, providing a dynamic view of cellular metabolism that goes beyond static concentration measurements.
Integration of Computational Modeling with Experimental Data for Predictive Research
Computational modeling is an increasingly vital tool for complementing experimental research. In the context of iodo-L-tyrosine, computational methods can be used to predict and rationalize the effects of its incorporation into proteins. Molecular docking and molecular dynamics (MD) simulations, for example, can model how an engineered aminoacyl-tRNA synthetase specifically recognizes iodo-L-tyrosine over tyrosine. nih.gov These simulations provide insights into the specific interactions, such as van der Waals contacts and hydrogen bonds, that govern binding affinity and specificity, guiding the rational design of new synthetase variants. researchgate.netnih.govnih.gov
Once incorporated into a target protein, computational tools can predict the structural and functional consequences. Force fields used in MD simulations can be parameterized to accurately model the properties of the iodinated amino acid. This allows for predictions of how the mutation affects protein stability, folding dynamics, and interactions with other molecules. nih.gov For example, a virtual screener based on the chemical properties of non-canonical amino acids has been developed to predict their recognition potential by the translational machinery. acs.org
Moreover, quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to study enzymatic reactions involving iodo-L-tyrosine with high accuracy. This could be used to predict how the iodine atom alters the pKa of the phenolic hydroxyl group or influences the mechanism of tyrosine phosphorylation. nih.gov By integrating these predictive models with experimental data from crystallography, spectroscopy, and metabolomics, researchers can build a more robust and comprehensive understanding of iodo-L-tyrosine's biological roles and accelerate the design of novel proteins and therapeutics. nih.govmdpi.comnih.gov
Q & A
Q. What are the limitations of current chromatographic methods for iodotyrosine quantification in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
